

Ro5-3335 as a Chemical Probe for RUNX1

Function: A Technical Guide

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Compound of Interest

Compound Name: Ro5-3335

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Introduction

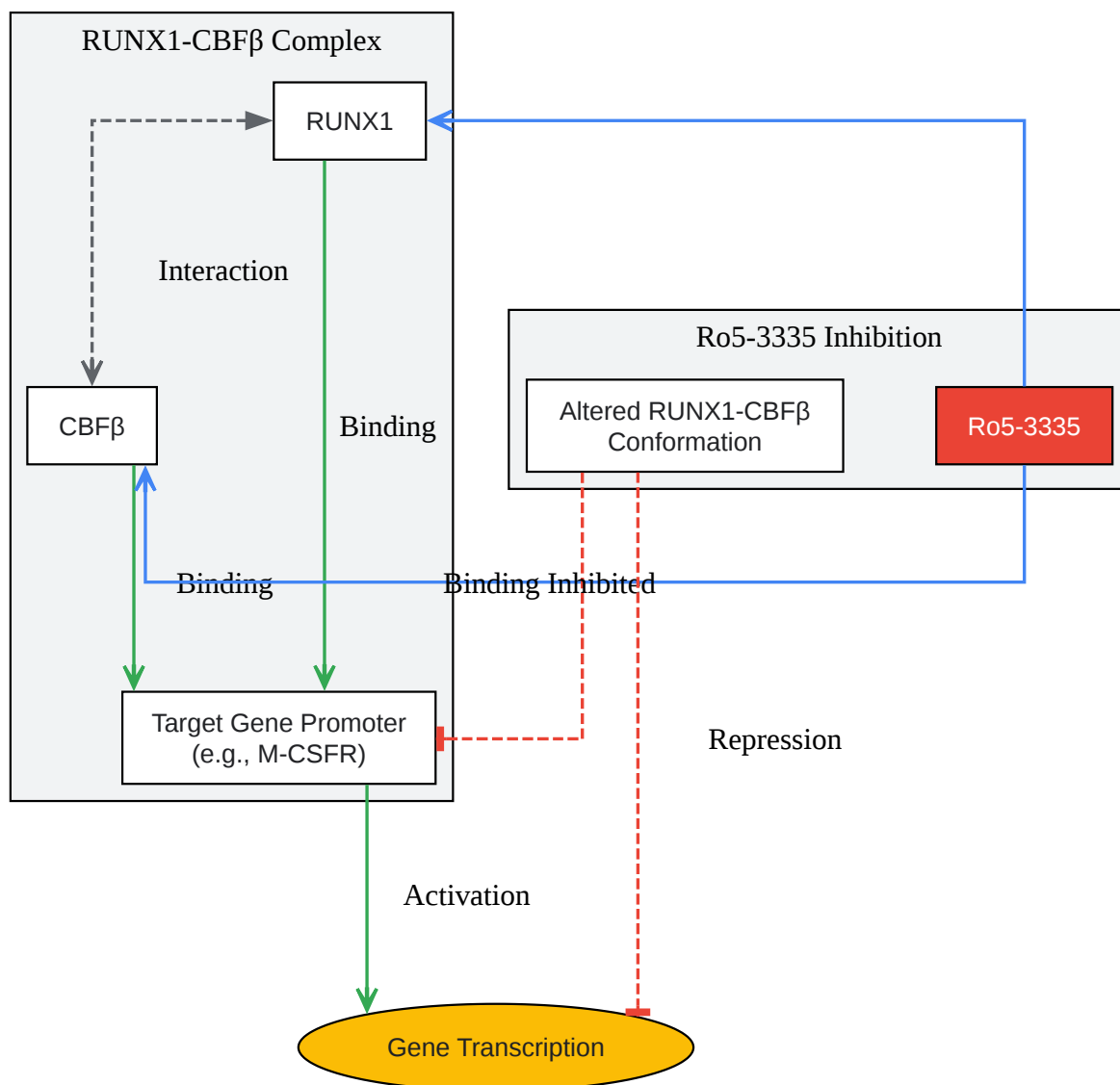
Runt-related transcription factor 1 (RUNX1), also known as Acute Myeloid Leukemia 1 protein (AML1), is a master regulator of hematopoiesis, playing a critical role in the differentiation of hematopoietic stem cells into mature blood cells.[1][2] Dysregulation of RUNX1 function, often through chromosomal translocations that result in fusion proteins like RUNX1-ETO and CBF β -MYH11, is a hallmark of various leukemias.[3][4][5] The interaction of RUNX1 with its binding partner, Core-Binding Factor β (CBF β), is essential for its DNA binding and transcriptional activity.[1] This interaction has emerged as a key therapeutic target for leukemias driven by aberrant RUNX1 activity.

This technical guide provides an in-depth overview of **Ro5-3335**, a benzodiazepine derivative identified as a potent and specific chemical probe for interrogating RUNX1 function.[4][6] We will detail its mechanism of action, provide quantitative data on its activity, and present detailed protocols for key experiments to facilitate its use in research and drug discovery.

Mechanism of Action

Ro5-3335 acts as an inhibitor of the RUNX1-CBF β interaction.[7] However, it does not function by completely disrupting the pre-formed RUNX1-CBF β complex.[6] Instead, it is proposed that **Ro5-3335** binds to both RUNX1 and CBF β , inducing a conformational change in the complex or increasing the distance between the two proteins.[6][7] This allosteric modulation prevents

the proper engagement of the RUNX1-CBF β complex with DNA and downstream effector proteins, thereby repressing RUNX1-dependent transactivation.[6][7]



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Caption: Mechanism of **Ro5-3335** action on the RUNX1-CBF β complex.

Quantitative Data

The inhibitory activity of **Ro5-3335** has been quantified in various leukemia cell lines, demonstrating preferential activity against those with CBF fusions.

| Cell Line | Genotype | IC50 (μM) | Reference |
|-----------|---------------|-----------|---------------------|
| ME-1 | CBFβ-MYH11 | 1.1 | [7] |
| Kasumi-1 | RUNX1-ETO | 21.7 | [7] |
| REH | TEL-RUNX1 | 17.3 | [7] |
| Jurkat | No CBF fusion | >50 | [6] |
| K562 | No CBF fusion | >50 | [6] |

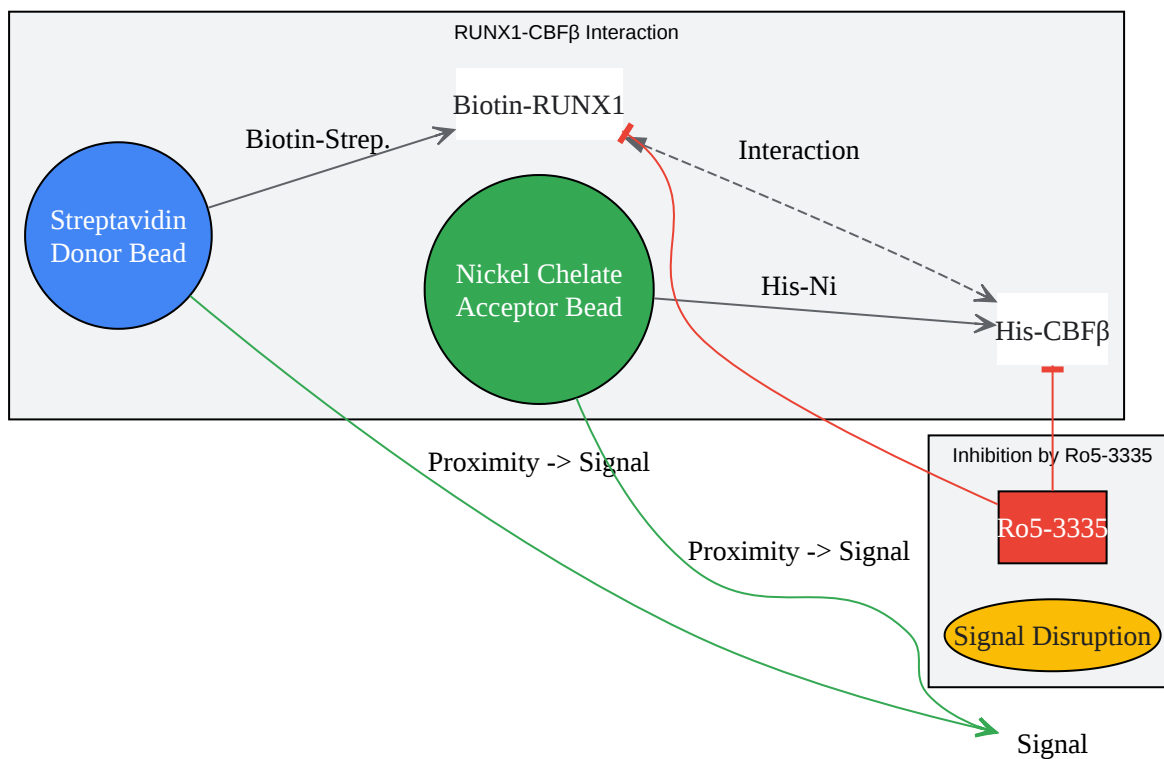
Experimental Protocols

Detailed methodologies for key experiments to characterize the function of **Ro5-3335** are provided below.

In Vitro RUNX1-CBFβ Interaction Assays

These assays are crucial for quantifying the direct inhibitory effect of **Ro5-3335** on the RUNX1-CBFβ interaction.

Principle: This bead-based assay measures the interaction between biotinylated RUNX1 and His-tagged CBFβ. Proximity of the beads upon protein interaction results in a chemiluminescent signal, which is disrupted by inhibitors.[\[8\]](#)



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Caption: AlphaScreen assay workflow for RUNX1-CBF β interaction.

Protocol:

- Reagents: Biotinylated RUNX1, His-tagged CBF β , Streptavidin-coated donor beads, Nickel chelate acceptor beads, assay buffer (e.g., PBS with 0.1% BSA).
- Procedure:
 - In a 384-well plate, add **Ro5-3335** at desired concentrations.
 - Add His-tagged CBF β and biotinylated RUNX1.

- Incubate for 30 minutes at room temperature.
- Add a mixture of streptavidin donor beads and nickel chelate acceptor beads.
- Incubate for 1 hour at room temperature in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.

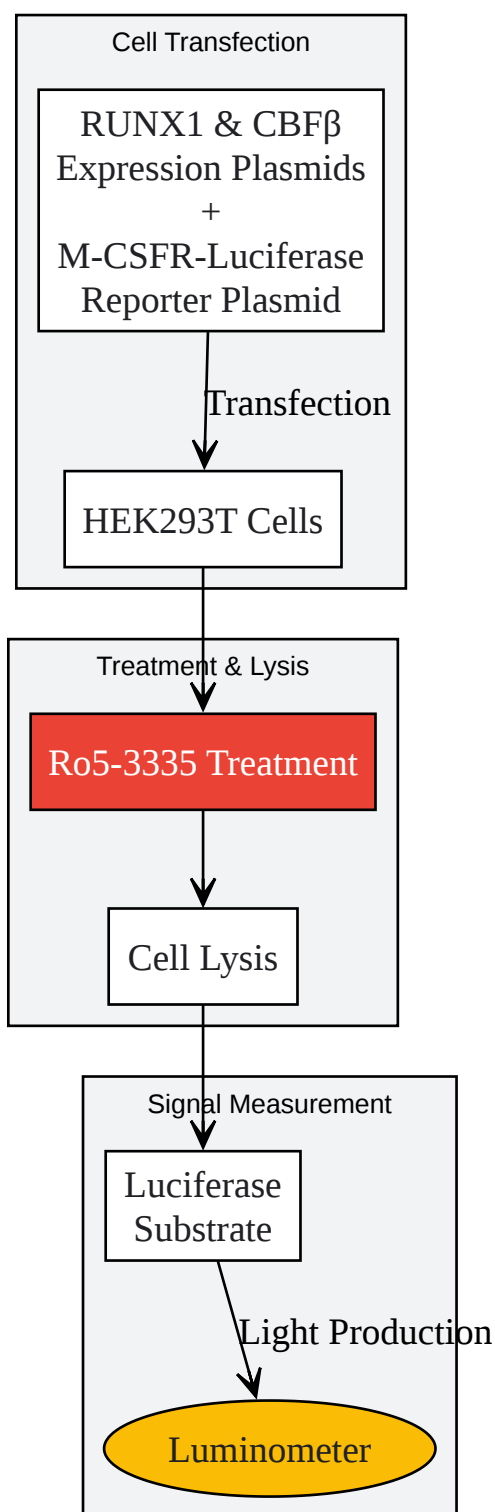
Principle: This assay measures the proximity of donor and acceptor fluorophores conjugated to antibodies that recognize tags on RUNX1 and CBF β . Inhibition of the interaction leads to a decrease in the FRET signal.[8]

Protocol:

- Reagents: Tagged RUNX1 (e.g., GST-RUNX1), tagged CBF β (e.g., His-CBF β), anti-tag antibody-donor fluorophore conjugate (e.g., anti-GST-Terbium), anti-tag antibody-acceptor fluorophore conjugate (e.g., anti-His-d2), assay buffer.
- Procedure:
 - In a suitable microplate, add **Ro5-3335**.
 - Add tagged RUNX1 and CBF β proteins.
 - Add the donor and acceptor antibody conjugates.
 - Incubate for 1-2 hours at room temperature.
 - Read the plate using a TR-FRET-compatible plate reader, with an appropriate delay time to minimize background fluorescence.

Cellular Assays

Principle: This assay measures the ability of RUNX1 to activate a promoter containing its binding sites, which drives the expression of a luciferase reporter gene. **Ro5-3335** will decrease the luciferase signal in a dose-dependent manner.[6]



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Caption: Luciferase reporter assay workflow for RUNX1 transactivation.

Protocol:

- Cell Culture and Transfection:
 - Plate cells (e.g., HEK293T) in a 96-well plate.
 - Co-transfect with expression vectors for RUNX1 and CBF β , and a reporter plasmid containing a RUNX1-responsive promoter (e.g., M-CSFR promoter) driving firefly luciferase. A control plasmid expressing Renilla luciferase should also be co-transfected for normalization.
- Treatment and Lysis:
 - After 24 hours, treat the cells with varying concentrations of **Ro5-3335**.
 - Incubate for another 24-48 hours.
 - Lyse the cells using a suitable lysis buffer.
- Luciferase Assay:
 - Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
 - Normalize the firefly luciferase activity to the Renilla luciferase activity.

Principle: This assay directly measures the binding of **Ro5-3335** to RUNX1 or CBF β by quantifying the decrease in its UV absorbance from a solution after incubation with the protein bound to a resin.^[6]

Protocol:

- Reagents: His-tagged RUNX1 or CBF β , Nickel resin, **Ro5-3335** solution of known concentration, binding buffer.
- Procedure:
 - Incubate His-tagged protein with nickel resin to immobilize the protein.

- Wash the resin to remove unbound protein.
- Incubate the protein-bound resin with a solution of **Ro5-3335**.
- Centrifuge to pellet the resin.
- Measure the UV absorbance of the supernatant at the characteristic wavelength for **Ro5-3335** (e.g., 374 nm).[\[6\]](#)
- A decrease in absorbance compared to a control with no protein indicates binding.

In Vivo Models

Principle: RUNX1 is essential for definitive hematopoiesis in zebrafish. Treatment of zebrafish embryos with **Ro5-3335** will disrupt this process, leading to a quantifiable reduction in hematopoietic cell populations.[\[6\]](#)

Protocol:

- Zebrafish Husbandry: Maintain and breed zebrafish according to standard protocols.
- Treatment:
 - Collect embryos and place them in multi-well plates.
 - Add **Ro5-3335** to the embryo medium at various concentrations (e.g., 0.5 to 25 μ M).[\[6\]](#)
 - Incubate the embryos for the desired period (e.g., 24 to 72 hours post-fertilization).
- Analysis:
 - Analyze the development of hematopoietic lineages by whole-mount in situ hybridization for specific markers (e.g., c-myb, runx1) or by using transgenic reporter lines (e.g., cd41:GFP for thrombocytes).[\[6\]](#)
 - Quantify the number of fluorescent cells or the intensity of staining.

Principle: Evaluate the in vivo efficacy of **Ro5-3335** in a mouse model of CBF leukemia (e.g., a Cbfb-MYH11 knock-in model).[\[7\]](#)

Protocol:

- Animal Model: Utilize a relevant mouse model of CBF leukemia.
- Drug Formulation and Administration:
 - Formulate **Ro5-3335** for oral administration. A common method is to mix it with the animal feed dough.[\[6\]](#)
 - Administer **Ro5-3335** daily at a specified dose (e.g., 300 mg/kg/day).[\[7\]](#)
- Monitoring and Endpoint Analysis:
 - Monitor the mice for signs of leukemia progression (e.g., weight loss, enlarged spleen).
 - Analyze peripheral blood smears and bone marrow aspirates for leukemic blasts.
 - At the end of the study, perform histological analysis of hematopoietic organs (spleen, liver, bone marrow) to assess leukemic infiltration.

Conclusion

Ro5-3335 is a valuable chemical probe for studying the function of RUNX1 and its role in normal and malignant hematopoiesis. Its specific mechanism of action, by allosterically modulating the RUNX1-CBF β complex, provides a unique tool for dissecting the intricacies of RUNX1-mediated transcription. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to effectively utilize **Ro5-3335** in their investigations, ultimately contributing to a deeper understanding of RUNX1 biology and the development of novel therapeutic strategies for leukemia.

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